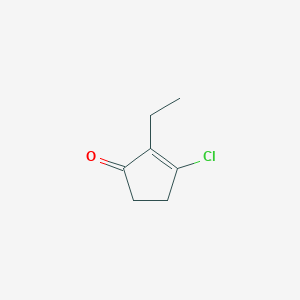
3-Chloro-2-ethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9ClO It is a chlorinated derivative of cyclopentenone, featuring a chlorine atom, an ethyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethylcyclopent-2-en-1-one typically involves the chlorination of 2-ethylcyclopent-2-en-1-one. One common method is the reaction of 2-ethylcyclopent-2-en-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H10O+SOCl2→C7H9ClO+SO2+HCl
This method ensures the selective chlorination at the desired position, yielding this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: this compound can be oxidized to 3-chloro-2-ethylcyclopent-2-enoic acid.
Reduction: Reduction yields 3-chloro-2-ethylcyclopent-2-en-1-ol.
Substitution: Substitution reactions can produce various derivatives, such as 3-azido-2-ethylcyclopent-2-en-1-one.
Scientific Research Applications
3-Chloro-2-ethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a precursor in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may enhance the compound’s reactivity, facilitating its binding to biological targets. Pathways involved include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-ethylcyclopent-2-en-1-one
- 3-Chloro-2-methylcyclopent-2-en-1-one
- 3-Bromo-2-ethylcyclopent-2-en-1-one
Uniqueness
3-Chloro-2-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
66332-97-6 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-chloro-2-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c1-2-5-6(8)3-4-7(5)9/h2-4H2,1H3 |
InChI Key |
WWEDORKLJDIXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















